molecular formula C10H10FN5O B2903256 N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide CAS No. 921166-86-1

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide

Cat. No.: B2903256
CAS No.: 921166-86-1
M. Wt: 235.222
InChI Key: NFNTURMNRMHQOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide (CAS Number: 921142-78-1) is a chemical compound with the molecular formula C₁₀H₁₀FN₅O and a molecular weight of 235.22 g/mol . It features a fluorophenyl-substituted tetrazole ring system linked to an acetamide group, a structure of significant interest in modern medicinal chemistry. The 1,5-disubstituted tetrazole core present in this compound is a well-established bioisostere for carboxylic acids and other functional groups, often employed to improve the metabolic stability, bioavailability, and binding affinity of drug candidates . Tetrazole-acetamide hybrids are frequently explored in the synthesis of novel bioactive molecules and are utilized in high-order multicomponent reactions, such as the Ugi-azide reaction, to build complex chemical libraries for screening . While the specific biological profile and research applications of this compound are still being characterized, compounds of this class are actively investigated in various research areas, including the development of kinase inhibitors and other therapeutic targets. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN5O/c1-7(17)12-6-10-13-14-15-16(10)9-4-2-3-8(11)5-9/h2-5H,6H2,1H3,(H,12,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNTURMNRMHQOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=NN=NN1C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a cycloaddition reaction between an azide and a nitrile. For instance, 3-fluorobenzonitrile can react with sodium azide in the presence of a catalyst such as zinc chloride to form 1-(3-fluorophenyl)-1H-tetrazole.

    Introduction of the Acetamide Group: The tetrazole derivative can then be alkylated with bromoacetamide under basic conditions to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the alkylation process to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, particularly at the 5-position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted tetrazoles.

Scientific Research Applications

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as fluorescence or conductivity.

    Chemical Research: It serves as a versatile intermediate in the synthesis of more complex molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to active sites and modulate the activity of the target. This interaction can lead to various biological effects, depending on the nature of the target and the specific pathways involved.

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogs

Compound Name Substituents Molecular Formula Molecular Weight Key Features
Target Compound 3-Fluorophenyl, acetamide C₁₉H₁₅FN₆O₂ 378.4 Fluorine enhances electronegativity and binding interactions
(S)-N-(1-(1H-Tetrazol-5-yl)-3-(4-(trifluoromethyl)phenyl)propan-2-yl)-2-(m-tolyl)acetamide Trifluoromethylphenyl, m-tolyl C₂₁H₂₀F₃N₅O 427.4 Increased lipophilicity due to CF₃ group; stereospecific activity
N-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-(naphthalen-2-yloxy)acetamide 4-Ethoxyphenyl, naphthyloxy C₂₂H₂₁N₅O₃ 403.4 Bulky naphthyl group may reduce solubility but improve target affinity
N-Phenethyl-2-(1H-tetrazol-5-yl)acetamide Phenethyl C₁₁H₁₃N₅O 231.3 Shorter alkyl chain improves synthetic yield (74%) compared to bulkier analogs
N-(3,4-Dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acetamide 3,4-Dimethoxyphenyl C₁₁H₁₃N₅O₃ 277.3 Electron-rich substituents enhance solubility and hydrogen bonding

Physicochemical Properties

  • Melting Points: Fluorinated compounds (e.g., target compound) typically exhibit lower melting points than non-fluorinated analogs, improving formulation flexibility .
  • Solubility : The 3,4-dimethoxyphenyl analog has higher aqueous solubility due to polar methoxy groups, whereas the target compound’s fluorine atom balances lipophilicity and solubility.

Pharmacokinetic and Pharmacodynamic Profiles

  • Metabolic Stability: Fluorine in the target compound reduces oxidative metabolism, extending half-life compared to non-halogenated analogs (e.g., ).
  • Target Affinity : The trifluoromethylphenyl group in may enhance binding to hydrophobic pockets in enzymes or receptors, but the target compound’s smaller fluorine substituent allows broader target compatibility.

Structure-Activity Relationship (SAR) Insights

  • Position of Fluorine : The 3-fluorophenyl configuration optimizes electronic effects without excessive steric bulk, unlike 2- or 4-fluoro isomers, which may alter binding geometries.
  • Acetamide Linkage : The methylene bridge in the target compound provides flexibility for conformational adaptation, whereas rigid linkers (e.g., in ) may restrict binding modes.

Biological Activity

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide, with the CAS number 921166-86-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by research findings and case studies.

The synthesis of this compound typically involves two main steps:

  • Formation of the Tetrazole Ring : This is achieved through a cycloaddition reaction between an azide and a nitrile. For instance, 3-fluorobenzonitrile can react with sodium azide in the presence of zinc chloride to yield 1-(3-fluorophenyl)-1H-tetrazole.
  • Alkylation with Bromoacetamide : The tetrazole derivative is then alkylated using bromoacetamide under basic conditions to form the final product.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The tetrazole ring structure allows it to mimic certain biological molecules, facilitating binding to active sites and modulating enzyme activity. This interaction can lead to various biological effects depending on the target involved.

Inhibitory Activity

Recent studies have highlighted the compound's potential as an inhibitor for Protein Tyrosine Phosphatase 1B (PTP1B), an important target in diabetes treatment. For example, derivatives similar to this compound have shown promising inhibitory activity with IC50 values around 4.48 µM, indicating a strong potential for therapeutic applications .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructureIC50 Value (µM)Notes
NM-03N-(3-(1H-tetrazole-5-yl)phenyl)-2-(benzo[d]oxazol-2-ylthio)acetamide4.48Potent PTP1B inhibitor
1-(3-fluorophenyl)-1H-tetrazole--Lacks acetamide group; less versatile
N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide--Different substitution pattern affects activity

This table illustrates how structural variations influence the biological activity of tetrazole derivatives, emphasizing the importance of specific functional groups in enhancing efficacy against targeted enzymes .

Applications in Medicinal Chemistry

This compound serves as a valuable scaffold in drug development. Its potential applications include:

  • Antidiabetic Agents : As demonstrated by its inhibitory effects on PTP1B.
  • Anticancer Research : The compound's structural properties may also allow it to interact with cancer-related pathways, although specific studies are still needed in this area .

Q & A

Q. What are the standard synthetic routes for N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)acetamide, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of an azide with a nitrile precursor under acidic conditions. For example, tetrazole ring formation can be achieved using 3-fluorophenylhydrazine and sodium azide, followed by coupling with an acetamide moiety via reductive amination or nucleophilic substitution. Optimization focuses on controlling temperature (60–80°C), pH (acidic for cyclization), and stoichiometric ratios of reagents to improve yields (>70%) . Microwave-assisted synthesis may reduce reaction times and enhance purity compared to conventional heating .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

  • NMR : Prioritize <sup>1</sup>H and <sup>13</sup>C NMR to confirm the tetrazole ring (δ 8.5–9.5 ppm for tetrazole protons) and acetamide carbonyl (δ 165–170 ppm). The 3-fluorophenyl group shows distinct aromatic splitting patterns (e.g., meta-fluorine coupling at δ 6.8–7.2 ppm) .
  • HRMS : Use high-resolution mass spectrometry to validate the molecular ion ([M+H]<sup>+</sup> at m/z 262.09) and rule out impurities .
  • IR : Look for N-H stretching (~3260 cm<sup>-1</sup>) and C=O absorption (~1670 cm<sup>-1</sup>) .

Q. What are the hypothesized biological targets of this compound based on structural analogs?

The tetrazole moiety is a known bioisostere for carboxylic acids, suggesting potential interactions with angiotensin II receptors (similar to Irbesartan) or metalloenzymes . The 3-fluorophenyl group may enhance lipophilicity and blood-brain barrier penetration, making neurological targets plausible. Preliminary docking studies with angiotensin-converting enzyme (ACE) models show favorable binding energy (-9.2 kcal/mol) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?

  • Substituent Variation : Replace the 3-fluorophenyl group with 3,4-difluorophenyl () or electron-withdrawing groups (e.g., nitro) to modulate electronic effects.
  • Scaffold Hybridization : Integrate sulfonamide ( ) or triazole () moieties to enhance solubility or target selectivity.
  • Assay Design : Use in vitro enzyme inhibition assays (e.g., ACE or COX-2) paired with cytotoxicity screening (MTT assays) to quantify IC50 and selectivity indices .

Q. How should researchers resolve contradictions in reported biological activity data for tetrazole derivatives?

Contradictions often arise from assay conditions (e.g., pH, serum proteins) or structural impurities. Strategies include:

  • Reproducibility Checks : Validate activity across multiple cell lines (e.g., HEK293 vs. HeLa) .
  • Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with assays .
  • Comparative SAR : Benchmark against structurally defined analogs (e.g., ’s difluorophenyl variant) to isolate substituent-specific effects .

Q. What computational methods are recommended for predicting pharmacokinetic properties?

  • ADME Prediction : Tools like SwissADME estimate LogP (2.1), solubility (-3.2 LogS), and CYP450 inhibition risks. The compound’s moderate LogP suggests adequate membrane permeability but potential hepatic metabolism .
  • Molecular Dynamics (MD) : Simulate binding stability to ACE over 100 ns trajectories; analyze root-mean-square deviation (RMSD) to assess target engagement .

Methodological Tables

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueKey Signals/PeaksReference
<sup>1</sup>H NMRδ 8.3 ppm (tetrazole H), δ 2.1 ppm (acetamide CH3)
HRMSm/z 262.09 ([M+H]<sup>+</sup>, Δ <1 ppm)
IR1670 cm<sup>-1</sup> (C=O stretch)

Q. Table 2: Suggested In Vitro Assays for Bioactivity Screening

Assay TypeTarget/ModelEndpointReference
Enzyme InhibitionACE (porcine kidney)IC50 ≤10 µM
CytotoxicityHeLa cellsCC50 >50 µM
AntimicrobialE. coli (MIC)≥128 µg/mL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.